Potassium (3-((dimethylamino)methyl)-4-fluorophenyl)trifluoroborate
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Overview
Description
Potassium {3-[(dimethylamino)methyl]-4-fluorophenyl}trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and reactivity, making them valuable in various chemical reactions, particularly in the field of organic synthesis. The compound’s unique structure, which includes a dimethylamino group, a fluorophenyl group, and a trifluoroborate moiety, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium {3-[(dimethylamino)methyl]-4-fluorophenyl}trifluoroboranuide typically involves the reaction of 3-[(dimethylamino)methyl]-4-fluorophenylboronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a base, such as potassium carbonate, under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Potassium {3-[(dimethylamino)methyl]-4-fluorophenyl}trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield boronic acids, while reduction reactions produce borohydrides .
Scientific Research Applications
Potassium {3-[(dimethylamino)methyl]-4-fluorophenyl}trifluoroboranuide has several scientific research applications, including:
Mechanism of Action
The mechanism by which potassium {3-[(dimethylamino)methyl]-4-fluorophenyl}trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The dimethylamino and fluorophenyl groups enhance the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
- Potassium {3-[(dimethylamino)methyl]phenyl}trifluoroboranuide
- Potassium {4-fluorophenyl}trifluoroboranuide
- Potassium {3-[(methylamino)methyl]-4-fluorophenyl}trifluoroboranuide
Uniqueness
Potassium {3-[(dimethylamino)methyl]-4-fluorophenyl}trifluoroboranuide is unique due to the presence of both the dimethylamino and fluorophenyl groups, which enhance its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules .
Properties
Molecular Formula |
C9H11BF4KN |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
potassium;[3-[(dimethylamino)methyl]-4-fluorophenyl]-trifluoroboranuide |
InChI |
InChI=1S/C9H11BF4N.K/c1-15(2)6-7-5-8(10(12,13)14)3-4-9(7)11;/h3-5H,6H2,1-2H3;/q-1;+1 |
InChI Key |
QWPZQVLXAHGSNZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)F)CN(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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